molecular formula C8H12O2 B6198944 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one CAS No. 2680534-50-1

1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one

Cat. No.: B6198944
CAS No.: 2680534-50-1
M. Wt: 140.2
InChI Key:
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Description

1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one, commonly known as 1-HMBCH, is a cyclic organic compound with a molecular formula of C7H12O2. It is an important intermediate in the synthesis of a variety of compounds, and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material in the synthesis of various polymers and polysaccharides.

Scientific Research Applications

1-HMBCH has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material in the synthesis of various polymers and polysaccharides. Additionally, 1-HMBCH has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Mechanism of Action

The mechanism of action of 1-HMBCH is based on the formation of a carbonyl group between the two reactants. The carbonyl group is formed by the reaction of an aldehyde and a ketone, and is stabilized by the formation of a hydrogen bond between the two reactants. The carbonyl group then undergoes a reduction reaction, resulting in the formation of 1-HMBCH.
Biochemical and Physiological Effects
1-HMBCH has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been found to have anti-diabetic and anti-microbial activities. Furthermore, 1-HMBCH has been found to have a protective effect against oxidative stress, and has been found to have a beneficial effect on the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-HMBCH in lab experiments is its high reactivity, which makes it a suitable starting material for a variety of synthetic reactions. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to using 1-HMBCH in lab experiments. For example, it is not very stable in the presence of light, heat, and air, and can easily decompose. Furthermore, it can easily be contaminated with other compounds, which can affect the outcome of the reaction.

Future Directions

1-HMBCH has a wide range of potential applications in the field of synthetic chemistry. For example, it can be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, it can be used in the synthesis of a variety of polymers and polysaccharides. Furthermore, it can be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, it can be used in the synthesis of a variety of organometallic compounds, such as organoboranes, organoaluminum compounds, and organosilicon compounds.

Synthesis Methods

1-HMBCH can be synthesized by several methods. The most common method is the Knoevenagel condensation reaction between a ketone and an aldehyde, followed by a reduction of the resulting condensation product using a reducing agent such as sodium borohydride. Another method is the reaction of a ketone with an alkyl halide in the presence of a base, followed by a reduction with a reducing agent. 1-HMBCH can also be synthesized from the reaction of an alcohol and an aldehyde in the presence of an acid catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one involves the conversion of a bicyclic ketone to a bicyclic alcohol through a reduction reaction. The ketone is first converted to an enone through a dehydration reaction, followed by a reduction of the enone to the alcohol using a reducing agent.", "Starting Materials": [ "Bicyclo[3.2.0]heptan-2-one", "Acetic acid", "Sodium acetate", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Bicyclo[3.2.0]heptan-2-one is mixed with acetic acid and sodium acetate and heated to 80°C to undergo a dehydration reaction, forming 1-acetyl-1-cyclohexene.", "Step 2: The resulting enone is then cooled and mixed with a solution of sodium borohydride in methanol and water, and stirred at room temperature for several hours to reduce the enone to the alcohol, forming 1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one.", "Step 3: The product is then purified through distillation or recrystallization to obtain the final compound." ] }

2680534-50-1

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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